molecular formula C8H5Cl2N B1613288 4,5-Dichloro-2-methylbenzonitrile CAS No. 306277-20-3

4,5-Dichloro-2-methylbenzonitrile

Cat. No.: B1613288
CAS No.: 306277-20-3
M. Wt: 186.03 g/mol
InChI Key: RIKPGZSHDZBROU-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylbenzonitrile is an aromatic nitrile compound featuring two chlorine substituents at the 4- and 5-positions and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₈H₅Cl₂N, and it is primarily utilized in industrial applications, such as agrochemical or pharmaceutical synthesis, due to its role as a versatile intermediate . Notably, conflicting CAS registry numbers are reported for this compound: 50712-70-4 () and 306277-20-3 (), which may reflect regional nomenclature variations or database inconsistencies.

Properties

CAS No.

306277-20-3

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

IUPAC Name

4,5-dichloro-2-methylbenzonitrile

InChI

InChI=1S/C8H5Cl2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3

InChI Key

RIKPGZSHDZBROU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C#N)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1C#N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

identifies several compounds with high structural similarity to 4,5-Dichloro-2-methylbenzonitrile, based on molecular descriptor analysis:

Compound Name CAS Number Similarity Score Key Structural Differences
This compound 50712-70-4 1.00 Reference compound
Unspecified analog 139152-08-2 0.97 Likely positional isomer or substituent
Unspecified analog 54454-12-5 0.97 Potential halogen/methyl position change
Unspecified analog 17654-68-1 0.90 Possible functional group variation

Key Observations :

  • The analogs with similarity scores ≥0.97 likely differ in minor substituent positions (e.g., chlorine or methyl group relocation), which can significantly alter electronic distribution and steric effects.
  • The compound with a similarity score of 0.90 may feature a different functional group (e.g., replacing nitrile with an amine or altering halogen count).

Halogen-Substituted Derivatives

Substituting chlorine with fluorine introduces critical differences:

Property This compound 4,5-Difluoro-2-methylbenzonitrile
Halogen Atomic Radius Larger (Cl: 0.79 Å) Smaller (F: 0.64 Å)
Electronegativity Moderate (Cl: 3.0) Higher (F: 4.0)
Reactivity Less reactive C-Cl bonds More reactive C-F bonds

Implications :

  • Smaller fluorine atoms reduce steric hindrance, improving accessibility for nucleophilic attack compared to bulkier chlorine substituents.

Positional Isomerism

Relocating substituents (e.g., 3,4-dichloro vs. 4,5-dichloro isomers) can alter molecular symmetry and intermolecular interactions. For example:

  • This compound has adjacent chlorines, creating a polarizable region that may enhance crystal packing efficiency .

Research and Industrial Relevance

While detailed experimental data (e.g., melting points, reaction yields) are absent in the provided evidence, structural comparisons suggest:

  • Agrochemical Applications : Chlorinated analogs are preferred for their stability and slow degradation in pesticides, whereas fluorinated variants may offer faster metabolic breakdown .
  • Synthetic Flexibility : The nitrile group enables conversion to amines, carboxylic acids, or heterocycles, making this compound a key intermediate in multistep syntheses.

Limitations and Data Gaps

  • CAS Number Discrepancies : Conflicting identifiers (50712-70-4 vs. 306277-20-3) complicate literature retrieval; further verification is recommended.

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